molecular formula C11H7FN2O4 B1443216 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1283108-17-7

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1443216
M. Wt: 250.18 g/mol
InChI Key: CYENZUTWHDQEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with fluorophenyl groups, such as 3-(3-Fluorophenyl)propionic acid , are often used in organic synthesis. They can serve as building blocks for more complex molecules .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of 3-(3-Fluorophenyl)propionic acid is determined as OC(=O)CCC1=CC(F)=CC=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally. For example, 3-(3-Fluorophenyl)propionic acid is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C .

Scientific Research Applications

Crystallographic Insights

The molecular structure of compounds related to 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has been extensively studied for understanding polymorphism and hydrogen bonding patterns. For instance, Zhang et al. (2007) explored a second polymorph of a closely related compound, revealing how molecules are linked by hydrogen bonds to form layers in the crystal structure (Zhang et al., 2007). Such studies contribute to our understanding of crystal engineering and material science applications.

Pharmacological Properties

While specific requests to exclude drug-related information have been noted, it's worth mentioning that the broader family of tetrahydropyrimidine derivatives has been investigated for various pharmacological properties. Research has focused on synthesizing and evaluating derivatives for potential antimicrobial and anticancer activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Sharma et al., 2012).

Supramolecular Chemistry

Compounds bearing the tetrahydropyrimidine moiety have been explored for their ability to form supramolecular assemblies through hydrogen bonding. For example, Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-crowns, form complex 2D and 3D networks. These findings underscore the potential of such compounds in creating novel materials with specific physical and chemical properties (Fonari et al., 2004).

Safety And Hazards

Safety data sheets provide information on the hazards of a compound. For instance, 3-(3-Fluorophenyl)propionic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research involving fluorophenyl compounds depend on their potential applications. For instance, the catalytic protodeboronation of pinacol boronic esters, a process used in the synthesis of similar compounds, is an area of ongoing research .

properties

IUPAC Name

3-(3-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENZUTWHDQEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.